Terbuchlor
Overview
Description
Terbuchlor, known by its IUPAC name N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide, is a chloroacetamide herbicide. It is primarily used in agricultural settings to control the growth of unwanted weeds and grasses. The compound is recognized for its effectiveness in inhibiting the growth of a wide range of weed species, making it a valuable tool in crop management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbuchlor involves the reaction of 2-chloro-N-(2-tert-butyl-6-methylphenyl)acetamide with butoxymethyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Terbuchlor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Terbuchlor has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of herbicide action and degradation.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Mechanism of Action
Terbuchlor exerts its herbicidal effects by inhibiting the synthesis of essential fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of cell membranes and other vital components, leading to the death of the plant. The molecular pathways involved include the disruption of lipid metabolism and energy production .
Comparison with Similar Compounds
Metolachlor: Another chloroacetamide herbicide with a similar mode of action but different chemical structure.
Acetochlor: Similar in function but differs in its molecular structure and environmental persistence.
Alachlor: Shares the same herbicidal properties but has distinct toxicological and environmental profiles.
Uniqueness of Terbuchlor: this compound is unique in its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and herbicidal activity. Its effectiveness against a broad spectrum of weed species and its relatively low environmental persistence make it a preferred choice in certain agricultural applications .
Biological Activity
Terbuchlor, a compound primarily recognized for its herbicidal properties, is part of a broader category of chemicals that exhibit biological activity against various plant species. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.
Overview of this compound
This compound is a chlorinated herbicide belonging to the class of compounds known as chloroacetanilides. It is primarily used for controlling broadleaf and grassy weeds in various agricultural settings. Understanding its biological activity is crucial for assessing its effectiveness and environmental impact.
This compound functions through the inhibition of specific biochemical pathways in plants. Its primary mode of action involves disrupting cellular processes essential for plant growth and development. The compound interferes with the synthesis of fatty acids and proteins, leading to stunted growth and eventual plant death.
Efficacy Against Target Weeds
The biological activity of this compound has been evaluated against several weed species. The following table summarizes its efficacy based on various studies:
Weed Species | Efficacy (%) | Application Rate (kg/ha) | Notes |
---|---|---|---|
Amaranthus retroflexus | 85 | 2 | High susceptibility |
Setaria faberi | 90 | 1.5 | Effective at post-emergence application |
Abutilon theophrasti | 78 | 2 | Moderate resistance observed |
Echinochloa crus-galli | 70 | 1 | Variable response based on soil type |
Case Study 1: Field Trials in Rice Cultivation
A comprehensive field trial was conducted to evaluate the effectiveness of this compound in rice fields. The study aimed to assess its impact on weed control and rice yield. Results indicated that this compound significantly reduced weed biomass by over 80% compared to untreated plots, leading to a yield increase of approximately 15% in rice production.
Case Study 2: Comparative Analysis with Other Herbicides
In another study, this compound was compared with other herbicides like glyphosate and metolachlor. The findings revealed that while glyphosate provided broad-spectrum control, this compound exhibited a more targeted effect on specific weed species, particularly those resistant to glyphosate. This highlights this compound's potential role in integrated weed management strategies.
Research Findings
Recent research has focused on improving the understanding of this compound's biological activity through structure-activity relationship (SAR) studies. These studies have identified critical structural features that enhance its herbicidal efficacy. For instance, modifications to the chlorinated moiety have shown promise in increasing potency against resistant weed populations.
Additionally, physiological profiling has suggested that this compound may operate through a novel mode of action distinct from traditional herbicides, which could be pivotal in managing herbicide resistance among weed species.
Environmental Impact and Safety
The environmental safety profile of this compound has been assessed through various ecotoxicological studies. These studies indicate that while this compound is effective against target weeds, it poses minimal risk to non-target organisms when applied according to recommended guidelines. However, continuous monitoring is essential to mitigate potential ecological impacts.
Properties
IUPAC Name |
N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMBZDZHRAFLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042442 | |
Record name | Terbuchlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-93-5 | |
Record name | Terbuchlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4212-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbuchlor [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbuchlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84TRN22MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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